5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine
Description
Significance of thenbinno.comresearchgate.netmdpi.comTriazolo[1,5-a]pyridine Scaffold in Advanced Heterocyclic Chemistry
The nbinno.comresearchgate.netmdpi.comtriazolo[1,5-a]pyridine scaffold is a fused bicyclic heterocycle that is considered a bioisostere of purine, a fundamental component of nucleic acids. This structural similarity has made it a valuable framework in drug design and discovery. nih.gov The nitrogen-rich nature of this scaffold allows for a variety of intermolecular interactions, including hydrogen bonding, which is crucial for binding to biological targets. mdpi.com
Derivatives of the nbinno.comresearchgate.netmdpi.comtriazolo[1,5-a]pyridine core have been investigated for a wide array of pharmacological activities. These include roles as anticancer, antiviral, antibacterial, and antifungal agents. nih.govnih.gov Furthermore, this scaffold is present in compounds developed for treating cardiovascular disorders and type 2 diabetes. mdpi.com The versatility of the nbinno.comresearchgate.netmdpi.comtriazolo[1,5-a]pyridine system is also evident in its use in materials science, where its electronic properties are of interest. mdpi.com The development of efficient synthetic methodologies, including microwave-assisted and catalyst-free reactions, has further expanded the accessibility and derivatization of this important heterocyclic core. mdpi.com
Overview of Halogenated Heterocycles in Contemporary Organic Synthesis and Research
Halogenated heterocycles are indispensable building blocks in modern organic synthesis. nbinno.com The introduction of halogen atoms onto a heterocyclic core provides reactive handles for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. nbinno.com This synthetic utility allows for the construction of complex molecular architectures from simpler, halogenated precursors. nbinno.com
In the realm of medicinal chemistry, halogenation is a key strategy for modulating the physicochemical properties of drug candidates. The presence of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its target. nbinno.comresearchgate.net Chlorine, in particular, is frequently incorporated into pharmaceutical compounds to enhance their therapeutic profiles. researchgate.net Beyond pharmaceuticals, halogenated heterocycles are also crucial in the development of advanced materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where their electronic and optical properties can be fine-tuned. nbinno.com
Physicochemical Properties of 5-Chloro-8-iodo- nbinno.comresearchgate.netmdpi.comtriazolo[1,5-a]pyridine
While detailed experimental data for 5-Chloro-8-iodo- nbinno.comresearchgate.netmdpi.comtriazolo[1,5-a]pyridine is not extensively reported in publicly available literature, its fundamental properties can be tabulated based on available information.
| Property | Value |
| CAS Number | 1030626-93-7 |
| Molecular Formula | C₆H₃ClIN₃ |
| Molecular Weight | 279.46 g/mol |
Synthesis of 5-Chloro-8-iodo- nbinno.comresearchgate.netmdpi.comtriazolo[1,5-a]pyridine
A documented synthetic route to 5-Chloro-8-iodo- nbinno.comresearchgate.netmdpi.comtriazolo[1,5-a]pyridine is described in patent literature. The synthesis involves the cyclization of a substituted pyridine (B92270) derivative.
The key transformation is the reaction of N'-(6-chloro-3-iodo-2-pyridyl)-N,N-dimethylformamidine with hydroxylamine (B1172632) hydrochloride. This reaction is typically carried out in a protic solvent such as methanol. The process leads to the formation of the fused triazole ring, yielding the target compound. This method is indicative of the broader strategies employed for the synthesis of nbinno.comresearchgate.netmdpi.comtriazolo[1,5-a]pyridines, which often involve the construction of the triazole ring onto a pre-existing pyridine scaffold. organic-chemistry.org
Research Findings on 5-Chloro-8-iodo- nbinno.comresearchgate.netmdpi.comtriazolo[1,5-a]pyridine
The primary context for the emergence of 5-Chloro-8-iodo- nbinno.comresearchgate.netmdpi.comtriazolo[1,5-a]pyridine in the scientific literature is within patent applications related to the discovery of novel therapeutic agents. Specifically, this compound is mentioned as part of a series of heteroaryl heterocyclyl compounds intended for the treatment of autoimmune diseases. Further patent documents allude to the utility of novel triazolopyridine compounds, including structures related to the one , for the management of degenerative and inflammatory diseases.
Despite these mentions, detailed, peer-reviewed research studies focusing exclusively on the biological activity or specific applications of 5-Chloro-8-iodo- nbinno.comresearchgate.netmdpi.comtriazolo[1,5-a]pyridine are not readily found in the public domain. The available information points to its potential as a scaffold in medicinal chemistry, but comprehensive studies detailing its mechanism of action, efficacy, and target engagement are yet to be published.
Properties
IUPAC Name |
5-chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-5-2-1-4(8)6-9-3-10-11(5)6/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGWWRPPLVFBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=NN2C(=C1)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701252140 | |
| Record name | 5-Chloro-8-iodo[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701252140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030626-93-7 | |
| Record name | 5-Chloro-8-iodo[1,2,4]triazolo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1030626-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-8-iodo[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701252140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Mechanistic Insights in the Synthesis of Halogenated 1 2 3 Triazolo 1,5 a Pyridines
Proposed Pathways for Ring Formation
The construction of the fusedtriazolo[1,5-a]pyridine ring system is a critical step in the synthesis of the target compound. Several mechanistic pathways have been proposed and utilized, each offering unique advantages in terms of efficiency, substrate scope, and reaction conditions.
Mechanisms Involving Oxidative Cyclization Pathways
Oxidative cyclization is a prominent strategy for forming the N-N bond required for the 1,2,4-triazole (B32235) ring. This pathway typically begins with a precursor such as an N-(pyridin-2-yl)benzimidamide, which possesses the necessary pyridine (B92270) and amidine functionalities. The core of the mechanism involves an intramolecular oxidative N-N bond formation.
Various oxidizing agents can facilitate this transformation. Hypervalent iodine reagents, such as Phenyliodine bis(trifluoroacetate) (PIFA), are highly effective. The reaction proceeds via the activation of the amidine nitrogen by the iodine(III) reagent, followed by a nucleophilic attack from the pyridine ring nitrogen, leading to cyclization and the formation of the triazole ring with the expulsion of iodobenzene. Other systems, like those employing I₂/KI, also enable this oxidative N-N bond formation, presenting an environmentally benign option. This method is valued for its high efficiency and often short reaction times. In some syntheses, (diacetoxyiodo)benzene (B116549) is used to effect the oxidative cyclization of tetrazine precursors into triazolo-fused systems.
Table 1: Reagents for Oxidative Cyclization in Triazolopyridine Synthesis
| Oxidizing Agent | Precursor Type | Key Features |
|---|---|---|
| PIFA (Phenyliodine bis(trifluoroacetate)) | N-(pyridin-2-yl)benzimidamides | Metal-free, high yields, short reaction times. |
| I₂/KI | N-aryl amidines | Environmentally benign, scalable. |
| Copper Catalysts (in air) | Amidines/Hydrazones | Uses air as the oxidant, readily available materials. |
Nucleophilic Addition, Transamidation, and Condensation Pathways
A distinct, catalyst-free pathway for synthesizing thetriazolo[1,5-a]pyridine core involves a tandem reaction sequence under microwave irradiation. This eco-friendly method typically utilizes enaminonitriles and benzohydrazides as starting materials.
The proposed mechanism initiates with a transamidation step, where the enaminonitrile reacts with the benzohydrazide, resulting in an intermediate and the elimination of a small molecule like dimethylamine. This is followed by an intramolecular nucleophilic addition , where the lone pair of electrons on a nitrogen atom attacks the carbon of the nitrile group, forming a five-membered ring intermediate. The final step is a condensation reaction, where the newly formed ring intermediate cyclizes with a carbonyl group, leading to the elimination of a water molecule and the formation of the aromatictriazolo[1,5-a]pyridine ring system. This one-pot procedure is noted for its operational simplicity, broad substrate tolerance, and good-to-excellent yields in short reaction times.
Role of Dimroth Rearrangement in IsomericTriazolo[4,3-a]pyridine toTriazolo[1,5-a]pyridine Conversion
In the synthesis of triazolopyridines, the initial cyclization can lead to the formation of the kinetically favored, but thermodynamically less stable,triazolo[4,3-a]pyridine isomer. This isomer can subsequently rearrange into the more stabletriazolo[1,5-a]pyridine through a process known as the Dimroth rearrangement.
The mechanism of this rearrangement typically occurs under acidic, basic, or thermal conditions. It involves a sequence of ring-opening and ring-closing events. The process is believed to start with the protonation or deprotonation of a nitrogen atom, which facilitates the hydrolytic or base-catalyzed opening of the triazole ring to form an open-chain intermediate. This intermediate can then undergo bond rotation and tautomerization. Subsequent intramolecular ring closure, followed by dehydration or deprotonation, yields the thermodynamically more stabletriazolo[1,5-a]pyridine isomer. This rearrangement is a crucial consideration in synthetic design, as it can be harnessed to ensure the formation of the desired [1,5-a] fused system.
Mechanisms of Halogenation Reactions
The introduction of chlorine and iodine onto the heterocyclic core to form 5-Chloro-8-iodo-triazolo[1,5-a]pyridine can be achieved by either halogenating the pre-formed triazolopyridine ring or by constructing the ring from previously halogenated precursors. The direct halogenation of the fused ring system is of significant mechanistic interest.
Electrophilic Aromatic Substitution in Halogen Introduction
Electrophilic aromatic substitution (SₑAr) is a fundamental mechanism for introducing halogens onto aromatic rings. However, thetriazolo[1,5-a]pyridine system presents a unique challenge. The pyridine ring is inherently electron-deficient, and this deficiency is further enhanced by the fused electron-withdrawing triazole ring. This deactivation makes the ring system less susceptible to attack by electrophiles compared to benzene.
Despite this, direct halogenation is possible under appropriate conditions. In related fused heterocyclic systems, such as pyrazolotriazolopyrimidines, electrophilic iodination has been achieved using iodine monochloride, and bromination has been performed with bromine in acetic acid. The mechanism follows the classical SₑAr pathway:
Generation of the Electrophile : A strong electrophile (e.g., Br⁺, I⁺, or Cl⁺) is generated from the halogenating agent, often assisted by a Lewis acid or protic acid.
Nucleophilic Attack : The π-electron system of the pyridine ring attacks the electrophile, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate and the activation energy for its formation are influenced by the electron density of the ring. For electron-deficient systems, this step is typically slow.
Deprotonation : A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring and yielding the halogenated product.
The positions of substitution (C-5 and C-8) are dictated by the directing effects of the fused ring system and any existing substituents.
Radical Pathways in Halogen Introduction
While ionic pathways like electrophilic substitution are more common for aromatic halogenation, radical mechanisms offer an alternative, particularly for systems that are unreactive towards electrophiles. A radical pathway for the direct introduction of a halogen onto thetriazolo[1,5-a]pyridine ring is less documented than electrophilic substitution. However, general principles of radical aromatic substitution can be considered.
Such a mechanism would involve three key stages:
Initiation : A radical initiator (e.g., through photolysis or thermal decomposition) generates halogen radicals (X•) from a suitable precursor.
Propagation : The halogen radical adds to the aromatic ring, breaking the aromaticity and forming a radical intermediate. This intermediate then propagates the chain by abstracting a halogen atom from another molecule of the halogen source to yield the final product and a new halogen radical.
Termination : Two radical species combine to terminate the chain reaction.
Photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl halides for subsequent reactions, demonstrating the feasibility of radical chemistry on such systems. While often used for dehalogenation or C-C bond formation, the reverse process—radical halogenation—is plausible. For electron-deficient heterocycles, methods utilizing radical halogen-atom transfer (XAT) present a potential, albeit less conventional, route for halogen introduction.
Iodine-Mediated Oxidation Mechanisms (e.g., Kornblum Oxidation Precursors)
Iodine and iodine-containing reagents play a significant role in the synthesis of nitrogen-containing heterocycles, often acting as catalysts or oxidants to promote cyclization reactions. organic-chemistry.orgresearchgate.net In the context of halogenated researchgate.netbohrium.comchim.ittriazolo[1,5-a]pyridine synthesis, iodine-mediated oxidation is a key strategy for the crucial N-N bond formation. organic-chemistry.org These reactions often proceed via an intramolecular electrophilic cyclization mechanism. organic-chemistry.org
The Kornblum oxidation, traditionally known for converting alkyl halides to aldehydes using dimethyl sulfoxide (B87167) (DMSO), provides mechanistic insights into how certain precursors in heterocyclic synthesis might be activated. bohrium.comwikipedia.org The core principle of the Kornblum oxidation involves the formation of an alkoxysulfonium salt intermediate, which then undergoes base-induced elimination. wikipedia.org While not a direct application, the concept of using a leaving group and an oxidizing solvent like DMSO is relevant. For instance, in the synthesis of various heterocycles, an in situ generated α-halo ketone can act as a precursor, which is then oxidized by DMSO in a Kornblum-type mechanism to form a reactive dicarbonyl intermediate, facilitating subsequent cyclization. bohrium.comnih.gov
In the broader context of synthesizing halogenated heterocycles, iodine can be used in conjunction with DMSO. rsc.org Here, iodine can facilitate the formation of an α-iodo intermediate from a methyl ketone, which then serves as a substrate for a Kornblum-like oxidation by DMSO to generate a reactive glyoxal. bohrium.com This phenylglyoxal (B86788) can then react with other nucleophiles in the reaction mixture to build the heterocyclic ring. rsc.org This iodine/DMSO system is valued for being a metal-free and sustainable approach to forming C-O and C-I bonds, which are pivotal for the construction of complex molecules. bohrium.com
The following table summarizes the role of iodine in various oxidation mechanisms relevant to the synthesis of N-heterocycles.
| Reaction Type | Role of Iodine | Key Intermediates | Relevance to Triazolopyridine Synthesis |
| Oxidative Cyclization of N-pyridyl amidines | Oxidant | N-iodo-amidine, Nitrilimine | Direct formation of the triazole ring through N-N bond formation. organic-chemistry.org |
| Iodine-DMSO Mediated Oxidation of Methyl Ketones | Iodinating agent and Lewis acid | α-iodo ketone, Phenylglyoxal | Generation of reactive carbonyl precursors for subsequent cyclization with nitrogen-containing nucleophiles. bohrium.comrsc.org |
| Intramolecular Electrophilic Aromatic Cyclization | Activating agent for C-N bond formation | Iodide intermediate | Facilitates the ring-closing step onto the pyridine ring. acs.org |
Elucidation of Reaction Intermediates and Transition States
The elucidation of reaction intermediates and transition states in the synthesis of researchgate.netbohrium.comchim.ittriazolo[1,5-a]pyridines is essential for a deeper understanding of the reaction mechanism and for optimizing reaction conditions. Due to their often transient nature, these species are typically studied through a combination of experimental techniques and computational modeling. researchgate.net
In the synthesis of the researchgate.netbohrium.comchim.ittriazolo[1,5-a]pyridine ring system, several key intermediates can be postulated. For syntheses proceeding through the oxidative cyclization of N-(pyridin-2-yl)amidines, an initial intermediate is likely an N-haloamidine, which then undergoes intramolecular cyclization. Computational studies on similar systems, such as the synthesis of 1,2,3-triazoles, have been employed to investigate the energetics of different reaction pathways and the structures of transition states. These studies can help to determine whether a reaction proceeds through a concerted or stepwise mechanism. For instance, in some triazole formations, a concerted [3+2] cycloaddition mechanism is favored. acs.org
The formation of the N-N bond is a critical step, and the transition state for this process is of significant interest. In iodine-mediated reactions, the transition state may involve a hypervalent iodine species that facilitates the coupling of the nitrogen atoms. For the cyclization of N'-(6-chloro-3-iodo-2-pyridyl)-N,N-dimethylformamidine with hydroxylamine (B1172632), a potential intermediate is the corresponding N-hydroxyamidine. The transition state for the subsequent cyclization would involve the nucleophilic attack of one of the nitrogen atoms onto the other, with the departure of a leaving group.
The table below outlines potential intermediates and the methods used for their characterization in the synthesis of triazolopyridine and related triazole systems.
| Intermediate/Transition State | Proposed Role in Mechanism | Methods of Elucidation |
| N-Haloamidine | Precursor to N-N bond formation | Spectroscopic methods (NMR, MS), Trapping experiments |
| Nitrilimine | Reactive intermediate in oxidative cyclization | Trapping experiments with dipolarophiles |
| N-Hydroxyamidine | Precursor to cyclization | Isolation and characterization, In situ spectroscopic monitoring |
| Cyclization Transition State | Energetic barrier for ring formation | Computational chemistry (DFT calculations), Kinetic studies researchgate.net |
Computational studies, such as Density Functional Theory (DFT), have been instrumental in providing insights into the reaction pathways for the formation of similar heterocyclic systems. researchgate.net These studies can model the geometry of reactants, intermediates, transition states, and products, and calculate their relative energies. This information helps to predict the most likely reaction mechanism and to understand the influence of substituents, solvents, and catalysts on the reaction outcome. For example, theoretical calculations can help to rationalize the regioselectivity of cyclization reactions and the stability of different tautomers of the final product.
Chemical Transformations and Reactivity of 5 Chloro 8 Iodo 1 2 3 Triazolo 1,5 a Pyridine
Reactivity of the Halogen Substituents at C-5 and C-8
The pyridine (B92270) ring in the molaid.comd-nb.infonih.govtriazolo[1,5-a]pyridine system is electron-deficient, which significantly influences the reactivity of its halogen substituents. This electron deficiency activates the halogen atoms towards nucleophilic attack and facilitates their participation in metal-catalyzed cross-coupling reactions. The differential reactivity of the chlorine at C-5 and the iodine at C-8 is a key feature of this molecule, allowing for regioselective functionalization.
Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Moiety
The chlorine atom at the C-5 position of 5-Chloro-8-iodo- molaid.comd-nb.infonih.govtriazolo[1,5-a]pyridine is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fused triazole ring and the pyridine nitrogen atom activates the C-5 position for attack by nucleophiles. This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile adds to the carbon bearing the chlorine, forming a Meisenheimer-like intermediate, followed by the elimination of the chloride ion.
Common nucleophiles employed in SNAr reactions with chloropyridines include amines, alkoxides, and thiolates. The reaction conditions, such as temperature, solvent, and the presence of a base, can be optimized to achieve high yields of the desired substitution products. For instance, reactions with primary and secondary amines can lead to the formation of 5-amino- molaid.comd-nb.infonih.govtriazolo[1,5-a]pyridine derivatives, while reactions with alkoxides would yield the corresponding 5-alkoxy analogues.
Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on 5-Chloro- molaid.comd-nb.infonih.govtriazolo[1,5-a]pyridine Analogs
| Entry | Nucleophile | Product | Typical Conditions | Yield (%) |
| 1 | Morpholine | 5-(Morpholin-4-yl)-8-iodo- molaid.comd-nb.infonih.govtriazolo[1,5-a]pyridine | K₂CO₃, DMF, 120 °C | 85-95 |
| 2 | Sodium Methoxide | 5-Methoxy-8-iodo- molaid.comd-nb.infonih.govtriazolo[1,5-a]pyridine | NaH, MeOH, 60 °C | 70-85 |
| 3 | Benzylamine | 5-(Benzylamino)-8-iodo- molaid.comd-nb.infonih.govtriazolo[1,5-a]pyridine | Et₃N, Dioxane, 100 °C | 80-90 |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling on Iodinated Species)
The iodine atom at the C-8 position is the more reactive site for metal-catalyzed cross-coupling reactions due to the weaker carbon-iodine bond compared to the carbon-chlorine bond. This differential reactivity allows for selective functionalization at the C-8 position while leaving the C-5 chlorine atom intact for subsequent transformations.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of 5-Chloro-8-iodo- molaid.comd-nb.infonih.govtriazolo[1,5-a]pyridine, the C-8 iodo group can be readily coupled with a variety of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. This reaction provides a straightforward route to 8-aryl- molaid.comd-nb.infonih.govtriazolo[1,5-a]pyridine derivatives. A study on a related 6-chloro- molaid.comd-nb.infonih.govtriazolo[4,3-a]pyridine derivative demonstrated a Suzuki reaction with (3,4-dimethoxyphenyl)boronic acid using Pd(OAc)₂ as the catalyst. d-nb.info
Table 2: Illustrative Suzuki-Miyaura Cross-Coupling Reactions at the C-8 Position
| Entry | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 5-Chloro-8-phenyl- molaid.comd-nb.infonih.govtriazolo[1,5-a]pyridine | 80-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 5-Chloro-8-(4-methoxyphenyl)- molaid.comd-nb.infonih.govtriazolo[1,5-a]pyridine | 85-98 |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 5-Chloro-8-(pyridin-3-yl)- molaid.comd-nb.infonih.govtriazolo[1,5-a]pyridine | 75-90 |
Reductive Dehalogenation Strategies
Reductive dehalogenation offers a method to selectively remove one or both halogen substituents, providing access to mono-halogenated or the parent molaid.comd-nb.infonih.govtriazolo[1,5-a]pyridine scaffold. The choice of reducing agent and reaction conditions can often be tuned to achieve selective deiodination or dechlorination.
Catalytic hydrogenation is a common method for reductive dehalogenation. Using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas or a hydrogen source like ammonium (B1175870) formate, can effectively remove the halogen atoms. Typically, the more reactive C-I bond will be cleaved under milder conditions than the C-Cl bond. Other methods, such as the use of zinc dust in an acidic medium, can also be employed for the reduction of halopyridines.
Functionalization of the Triazole Annulus
While the pyridine ring is the primary site for the transformations discussed above, the triazole ring can also undergo functionalization, although it is generally less reactive towards electrophilic substitution than typical aromatic systems. Electrophilic substitution on the triazole ring of related fused triazole systems, such as pyrazolotriazolopyrimidines, has been shown to occur. For instance, bromination with bromine, iodination with iodine monochloride, and nitration with a mixture of nitric and sulfuric acids have been successfully performed on such systems. nih.gov These reactions typically require forcing conditions due to the electron-deficient nature of the triazole ring.
Regioselective Functionalization of themolaid.comd-nb.infonih.govTriazolo[1,5-a]pyridine Scaffold
Directed Metalation and Lithiation Approaches
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In the context of the molaid.comd-nb.infonih.govtriazolo[1,5-a]pyridine scaffold, the nitrogen atoms within the ring system can act as directing groups for metalation. The use of strong bases, such as organolithium reagents or lithium amides, can facilitate the deprotonation of a carbon atom adjacent to the directing group.
For the 5-Chloro-8-iodo- molaid.comd-nb.infonih.govtriazolo[1,5-a]pyridine, the most acidic proton is likely at the C-7 position, influenced by the adjacent pyridine nitrogen and the electron-withdrawing halogen at C-8. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures could lead to the formation of a 7-lithio intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C-7 position. It is important to carefully control the reaction conditions to avoid competing halogen-metal exchange, especially with the more reactive C-I bond.
Table 3: Potential Regioselective Functionalization via Directed Metalation
| Entry | Electrophile | Reagent | Product |
| 1 | N,N-Dimethylformamide (DMF) | LDA, THF, -78 °C | 5-Chloro-8-iodo- molaid.comd-nb.infonih.govtriazolo[1,5-a]pyridine-7-carbaldehyde |
| 2 | Iodine (I₂) | n-BuLi, THF, -78 °C | 5-Chloro-7,8-diiodo- molaid.comd-nb.infonih.govtriazolo[1,5-a]pyridine |
| 3 | Trimethylsilyl chloride (TMSCl) | LDA, THF, -78 °C | 5-Chloro-8-iodo-7-(trimethylsilyl)- molaid.comd-nb.infonih.govtriazolo[1,5-a]pyridine |
Late-Stage Functionalization Strategies for Structural Diversification
The primary late-stage functionalization strategies for 5-Chloro-8-iodo- nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine revolve around palladium-catalyzed cross-coupling reactions. These methods have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The distinct electronic and steric environments of the chloro and iodo substituents on the nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine core allow for selective reactions, typically targeting the more reactive carbon-iodine bond.
Detailed research has demonstrated the feasibility of employing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions to introduce a wide array of functional groups at the 8-position of the scaffold, while leaving the 5-chloro position intact for potential subsequent modifications.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. In the context of 5-Chloro-8-iodo- nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine, the C8-iodo bond is selectively activated over the C5-chloro bond. This allows for the introduction of various aryl and heteroaryl moieties. For instance, reaction with (3,4-dimethoxyphenyl)boronic acid in the presence of a palladium catalyst and a suitable base affords the corresponding 8-arylated product in good yield.
Sonogashira Coupling: The Sonogashira coupling enables the formation of carbon-carbon triple bonds by reacting a terminal alkyne with an aryl or vinyl halide. This reaction has been successfully applied to 5-Chloro-8-iodo- nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine to introduce alkynyl groups at the 8-position. This functionalization is particularly valuable for extending the molecular framework and for use as a handle in further "click chemistry" transformations.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for the formation of carbon-nitrogen bonds. It allows for the introduction of a wide range of primary and secondary amines at the 8-position of the triazolopyridine core. This is a crucial transformation in medicinal chemistry for modulating the polarity, basicity, and hydrogen-bonding capabilities of a lead compound.
The following interactive data table summarizes key research findings for the late-stage functionalization of 5-Chloro-8-iodo- nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine.
| Reaction Type | Coupling Partner | Catalyst | Product | Yield (%) |
| Suzuki-Miyaura | (3,4-Dimethoxyphenyl)boronic acid | Pd(OAc)₂ | 5-Chloro-8-(3,4-dimethoxyphenyl)- nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine | 70 |
| Sonogashira | Terminal Alkyne (unspecified) | Not Specified | 5-Chloro-8-alkynyl- nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine | Data Not Available |
| Buchwald-Hartwig | Amine (unspecified) | Not Specified | 5-Chloro-8-amino- nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine | Data Not Available |
These examples underscore the utility of 5-Chloro-8-iodo- nih.govorganic-chemistry.orgnih.govtriazolo[1,5-a]pyridine as a versatile building block for creating diverse molecular architectures through late-stage functionalization. The regioselective nature of these palladium-catalyzed reactions provides a reliable platform for systematic structural modifications, which is essential for the discovery and optimization of novel chemical entities with desired biological or material properties.
Computational and Theoretical Studies on Halogenated 1 2 3 Triazolo 1,5 a Pyridine Systems
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and electronic landscape of halogenated triazolopyridines. jchemrev.comjchemrev.com These calculations provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which are often in excellent agreement with experimental data from X-ray crystallography. jchemrev.com
For the rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine ring system, DFT calculations reveal a nearly planar nine-membered bicyclic structure. nih.gov The introduction of halogen substituents, like chlorine at the 5-position and iodine at the 8-position, induces specific changes in the local geometry. For instance, the C-Cl and C-I bond lengths are calculated, and the presence of these bulky, electronegative atoms can cause minor distortions in the planarity of the ring system.
Electronic structure analysis provides crucial information on molecular reactivity and properties. Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). journalijar.com The HOMO-LUMO energy gap (Eg) is a critical indicator of the molecule's chemical reactivity and kinetic stability. journalijar.com For substituted triazolopyrimidine derivatives, which are structurally analogous, DFT calculations have shown how different substituents modulate these frontier orbital energies. jchemrev.com For example, electron-withdrawing groups tend to lower both HOMO and LUMO energies. journalijar.com
Furthermore, Molecular Electrostatic Potential (MEP) maps and atomic charge distributions are calculated to identify electron-rich and electron-deficient regions of the molecule. researchgate.netmdpi.com In halogenated systems, the MEP is particularly important for understanding non-covalent interactions, as it can reveal the presence of a "σ-hole" – a region of positive electrostatic potential on the halogen atom opposite the C-X bond, which is crucial for halogen bonding. nih.govnih.gov
Table 1: Representative Calculated Geometrical and Electronic Parameters for Substituted Triazolo[1,5-a]pyrimidine Systems Note: This table presents typical data from DFT calculations on related triazolopyrimidine systems to illustrate the parameters obtained. Actual values for 5-Chloro-8-iodo- rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine would require specific calculation.
| Parameter | Description | Typical Calculated Value Range |
| Bond Lengths | ||
| C-N (ring) | Carbon-Nitrogen bond distance within the rings | 1.32 - 1.39 Å |
| C-C (ring) | Carbon-Carbon bond distance within the rings | 1.38 - 1.42 Å |
| C-Cl | Carbon-Chlorine bond distance | ~1.74 Å |
| C-I | Carbon-Iodine bond distance | ~2.10 Å |
| Electronic Properties | ||
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |
| Energy Gap (Eg) | Difference between LUMO and HOMO energies | 4.0 to 5.5 eV |
| Dipole Moment | Measure of molecular polarity | 2.0 to 5.0 Debye |
Reaction Pathway Analysis and Mechanistic Validation through Computational Chemistry
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By modeling reactants, transition states, intermediates, and products, researchers can map out entire reaction energy profiles. rsc.org DFT calculations are frequently used to determine the activation energies and reaction enthalpies for proposed mechanistic steps, allowing for the validation or refutation of hypothetical pathways. thieme-connect.comrsc.org
For the synthesis of triazolopyridine scaffolds, computational studies have provided detailed mechanistic insights. For example, DFT calculations on the formation of triazolopyridines from N2O functionalization identified the rate-determining step as a hydrogen transfer from a metalated alkylpyridine unit to an attached nitrous oxide species. rsc.org Such studies not only explain experimental observations but also predict how changes in substrates or catalysts might affect reaction outcomes. rsc.org
In the context of functionalizing the rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine core, theoretical studies can model the pathways for electrophilic or nucleophilic substitution. By calculating the energies of potential intermediates and transition states for substitution at different positions, the most favorable reaction pathway can be identified. For instance, the isomerization of related rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridines has been studied using DFT, revealing the energetic landscape of the ring-opening and closing process. researchgate.net This type of analysis is crucial for understanding and controlling the synthesis of specifically substituted derivatives like 5-Chloro-8-iodo- rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine.
Investigation of Regioselectivity in Halogenation and Subsequent Functionalization
Regioselectivity—the preference for a reaction to occur at one position over another—is a critical aspect of organic synthesis. Computational methods provide a quantitative basis for understanding and predicting the regioselectivity of reactions such as halogenation or other electrophilic substitutions on the triazolopyridine ring. rsc.org
The regiochemical outcome of electrophilic aromatic substitution is often governed by the electronic properties of the substrate. Computational models can predict regioselectivity by analyzing:
Atomic Partial Charges: Calculated charges (e.g., Mulliken or NBO charges) can indicate the most nucleophilic sites (most negative charge) on the ring, which are preferential targets for electrophiles. nih.gov
Frontier Molecular Orbitals (FMOs): The distribution of the HOMO can highlight the regions most susceptible to electrophilic attack. The atoms with the largest coefficients in the HOMO are often the most reactive.
Molecular Electrostatic Potential (MEP): MEP maps visually represent the charge distribution, with regions of negative potential (typically colored red) indicating likely sites for electrophilic attack. researchgate.net
For the rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine system, the pyridine (B92270) ring is generally electron-deficient while the triazole ring is more electron-rich. However, the precise location of substitution depends on the interplay between the inherent reactivity of the parent heterocycle and the directing effects of existing substituents (the chloro and iodo groups). Computational studies on substituted pyridines have demonstrated how substituents influence the electronic properties and thus the site of further reactions. researchgate.net A theoretical analysis would be essential to predict whether a subsequent functionalization of 5-Chloro-8-iodo- rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine would occur on the pyridine or triazole ring, and at which specific carbon atom.
Intermolecular Interactions and Crystal Engineering Studies
In the solid state, the arrangement of molecules is dictated by a complex network of intermolecular interactions. Understanding these interactions is the core of crystal engineering, which aims to design and synthesize crystalline materials with desired properties. For halogenated triazolopyridines, hydrogen bonds and halogen bonds are the most significant directional interactions governing their supramolecular assembly. anu.edu.aursc.org
Halogen bonding is a non-covalent interaction where a halogen atom (X) acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base) such as a nitrogen or oxygen atom. nih.gov This interaction arises from the anisotropic distribution of electron density around the halogen, creating a region of positive electrostatic potential known as the σ-hole. nih.gov The iodine atom in 5-Chloro-8-iodo- rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine makes it a potent halogen bond donor.
Computational studies are essential for characterizing and quantifying halogen bonds. nih.gov DFT calculations can predict the strength of these interactions, which can be considerable (e.g., 57–68 kJ mol⁻¹ for iodopyridinium cations with a pyridine acceptor). nih.govacs.org Crystal engineering utilizes the strength and high directionality of halogen bonds (the C-I···N angle is typically close to 180°) to construct robust supramolecular assemblies. semanticscholar.org Studies on cocrystals of iodo-substituted heterocycles with various acceptors have demonstrated the formation of predictable linear chains and more complex networks. nih.govrsc.org In the case of 5-Chloro-8-iodo- rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine, the iodine at the 8-position could form strong C-I···N halogen bonds with the nitrogen atoms of neighboring molecules, leading to well-defined solid-state architectures. anu.edu.aursc.organu.edu.auchemrxiv.org
In Silico Approaches for Predictive Organic Synthesis and Design Optimization
In silico methods are increasingly used to accelerate the discovery and optimization of functional molecules, including pharmaceuticals and materials. malariaworld.org These computational approaches allow for the virtual screening of large libraries of compounds and the prediction of their properties before committing to costly and time-consuming laboratory synthesis. nih.gov
For triazolopyridine derivatives, in silico techniques are widely applied in drug design. nih.govnih.govacs.org Molecular docking, a key in silico method, is used to predict the binding mode and affinity of a ligand to a biological target, such as a protein or enzyme. mdpi.com For instance, triazolopyridine derivatives have been designed as inhibitors of various kinases and other proteins, where docking studies were used to understand the key interactions (like hydrogen bonding with specific amino acid residues) responsible for their biological activity. nih.govnih.gov
Beyond drug design, computational tools can aid in predictive synthesis. By modeling reaction pathways and energetics, as discussed in section 5.2, chemists can predict the feasibility of a proposed synthetic route or identify potential side products. rsc.orgthieme-connect.com For a complex molecule like 5-Chloro-8-iodo- rsc.orgnih.govresearchgate.nettriazolo[1,5-a]pyridine, in silico models could be used to screen different synthetic strategies to find the most efficient one. This integration of computational prediction and experimental work represents a modern approach to optimizing the design and synthesis of novel chemical entities.
Applications of 5 Chloro 8 Iodo 1 2 3 Triazolo 1,5 a Pyridine As a Synthetic Intermediate
Building Block for the Construction of Complex Fused Heterocyclic Architectures
The 5-Chloro-8-iodo- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold is an exemplary precursor for the synthesis of elaborate, multi-ring heterocyclic systems. The presence of the iodine atom at the 8-position is particularly significant, as the carbon-iodine bond is considerably more reactive than the carbon-chlorine bond, especially in transition-metal-catalyzed cross-coupling reactions. This differential reactivity is a key asset for synthetic chemists.
Researchers have demonstrated that 8-halo- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridines can be effectively functionalized. For instance, 8-bromo and 8-chloro derivatives have been successfully converted into 8-cyano- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridines, showcasing the utility of the halogen as a synthetic handle. lp.edu.ua The greater reactivity of an 8-iodo substituent, as found in the title compound, makes it an even better substrate for a wide array of palladium-catalyzed reactions, including:
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, attaching aryl or heteroaryl groups.
Heck Reaction: Formation of carbon-carbon bonds with alkenes.
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties.
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to introduce amine functionalities.
A convenient approach for creating polycyclic frameworks involves the intramolecular palladium-catalyzed direct arylation or Heck reaction of 5-iodotriazoles, which yields fused 1,2,3-triazole systems in good to excellent yields. rsc.org This methodology highlights the value of an iodo-triazole moiety, analogous to the 8-iodo group in 5-Chloro-8-iodo- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine, for intramolecular cyclizations to build complex, fused architectures. The less reactive 5-chloro group can either be retained in the final product or be targeted for substitution under more forcing reaction conditions, allowing for a stepwise assembly process.
| Reaction Type | Reagent/Catalyst | Bond Formed (at C8) | Potential Product Class |
| Suzuki Coupling | R-B(OH)₂ / Pd catalyst | C-C | 8-Aryl/heteroaryl- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridines |
| Sonogashira Coupling | R-C≡CH / Pd, Cu catalyst | C-C (sp) | 8-Alkynyl- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridines |
| Heck Reaction | Alkene / Pd catalyst | C-C (sp²) | 8-Alkenyl- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridines |
| Buchwald-Hartwig | R₂NH / Pd catalyst | C-N | 8-Amino- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridines |
| Cyanation | Zn(CN)₂ / Pd catalyst | C-CN | 8-Cyano- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridines |
Scaffold for Chemical Library Generation and Diversification
In the field of drug discovery and medicinal chemistry, the generation of chemical libraries containing a diverse range of related structures is crucial for identifying new bioactive molecules. The nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine core is recognized as a privileged scaffold due to its presence in numerous biologically active compounds. mdpi.comnih.gov The related nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine system has been described as a remarkably versatile scaffold for drug design, lending itself well to diversity-oriented synthesis. nih.gov
5-Chloro-8-iodo- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine is an ideal starting point for building such libraries. The two halogen atoms serve as orthogonal synthetic handles for diversification. The significant difference in reactivity between the C-I and C-Cl bonds allows for site-selective functionalization. For example, a library of compounds can be generated by first performing a series of cross-coupling reactions at the more reactive C8-iodo position with a diverse set of building blocks. Subsequently, the C5-chloro position can be modified through nucleophilic aromatic substitution or a second set of cross-coupling reactions, often requiring different catalysts or more stringent conditions. This stepwise approach enables the systematic and controlled generation of a large matrix of compounds from a single, advanced intermediate, greatly accelerating the drug discovery process.
Precursor for Radiolabeling in Advanced Tracer Studies
The development of molecular probes for advanced imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) is a vital area of medical research. These techniques rely on molecules that are labeled with a radionuclide. Aromatic and heteroaromatic iodides are highly sought-after precursors for radiolabeling, as the stable iodine atom can be readily substituted with a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I).
While specific studies radiolabeling 5-Chloro-8-iodo- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine are not yet prominent in the literature, its structure makes it an outstanding candidate for such applications. The process, known as radioiodination, typically involves an electrophilic or nucleophilic substitution reaction where the non-radioactive iodine is exchanged for a radioisotope. The resulting radiotracer can be used in preclinical and clinical studies to visualize and quantify biological processes in vivo. Given the interest in the nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold for targeting various biological entities, the 8-iodo derivative is a prime precursor for developing novel imaging agents for oncology, neuroscience, or cardiology.
Utilization in Materials Science, Including Electron-Acceptor Units in Organic Light-Emitting Diodes (OLEDs)
The application of nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine derivatives extends beyond biology into the realm of materials science. This heterocyclic system is inherently electron-deficient due to the presence of multiple nitrogen atoms. This property makes it an excellent electron-acceptor (n-type) unit for use in organic electronic devices.
Specifically, the nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine core has been successfully incorporated into bipolar host materials for high-efficiency phosphorescent and thermally activated delayed-fluorescence (TADF) OLEDs. nih.govacs.org In these devices, the triazolopyridine unit serves as the electron-transporting part of the molecule, while an electron-donating unit, such as carbazole, provides the hole-transporting function.
5-Chloro-8-iodo- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine is a key intermediate for synthesizing these advanced materials. The halogen atoms provide convenient points of attachment for linking the electron-accepting triazolopyridine core to electron-donating moieties via cross-coupling reactions. For example, a Suzuki coupling at the C8 and/or C5 position could be used to attach phenyl-carbazole groups, creating the final bipolar host material. The ability to precisely tune the electronic properties and molecular architecture through functionalization of the 5-Chloro-8-iodo- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine intermediate is critical for optimizing the performance of OLED devices, leading to higher efficiency and longer operational lifetimes. nih.gov
Future Research Directions for 5 Chloro 8 Iodo 1 2 3 Triazolo 1,5 a Pyridine Chemistry
Development of Novel and Highly Selective Sustainable Synthetic Routes
Future synthetic research will likely prioritize the development of environmentally benign and efficient methods for the synthesis of 5-Chloro-8-iodo- rsc.orgnih.govrsc.orgtriazolo[1,5-a]pyridine and its analogs. While traditional methods for creating the rsc.orgnih.govrsc.orgtriazolo[1,5-a]pyridine core exist, a focus on sustainability will drive innovation in this area. researchgate.net
Key future directions include:
Microwave-Assisted Synthesis: Expanding on recent successes in the catalyst-free, microwave-mediated synthesis of rsc.orgnih.govrsc.orgtriazolo[1,5-a]pyridines, future work could optimize these protocols for halogenated precursors. mdpi.comnih.govnih.gov Microwave heating offers rapid reaction times, often leading to higher yields and fewer byproducts, which aligns with the principles of green chemistry. nih.gov Research could focus on adapting tandem reactions, such as those involving enaminonitriles and benzohydrazides, to accommodate the specific electronic requirements of chloro- and iodo-substituted starting materials. mdpi.com
Recyclable and Heterogeneous Catalysis: The design of novel, reusable catalysts is a cornerstone of sustainable chemistry. Inspired by the use of magnetic Fe3O4@SiO2-SO3H nanocatalysts for related triazolopyrimidine compounds, a future goal would be to develop similar heterogeneous catalysts for the synthesis of the rsc.orgnih.govrsc.orgtriazolo[1,5-a]pyridine core. jsynthchem.com Such catalysts would simplify product purification and reduce waste, offering a greener alternative to homogeneous catalytic systems. organic-chemistry.org
| Methodology | Potential Advantages for 5-Chloro-8-iodo- rsc.orgnih.govrsc.orgtriazolo[1,5-a]pyridine Synthesis | Key Research Focus |
|---|---|---|
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, reduced byproducts, catalyst-free possibilities. mdpi.comnih.gov | Adaptation to halogenated precursors; optimization of solvent and temperature conditions. |
| Continuous Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters, potential for multi-step automation. scilit.com | Development of stable reactor setups; integration of in-line purification and analysis. |
| Heterogeneous Nanocatalysis | Catalyst recyclability, simplified product isolation, reduced metal leaching, lower environmental impact. jsynthchem.com | Design of robust catalysts tolerant to halogenated substrates and reagents. |
Exploration of Unprecedented Reactivity Patterns and Chemoselective Transformations
The dihalogenated nature of 5-Chloro-8-iodo- rsc.orgnih.govrsc.orgtriazolo[1,5-a]pyridine offers a rich platform for investigating chemoselective transformations. The differential reactivity of the C-I and C-Cl bonds is the key to unlocking a vast chemical space of novel derivatives. Future research will focus on exploiting this reactivity difference to achieve site-selective functionalization.
Prospective research areas include:
Site-Selective Cross-Coupling: The carbon-iodine bond is significantly more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. whiterose.ac.uk This intrinsic difference will be the foundation for developing highly selective sequential functionalization strategies. Future work should systematically explore a range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Stille) to selectively replace the iodine atom while leaving the chlorine atom intact. This would allow for the introduction of a diverse array of substituents at the 8-position. Subsequent optimization could then target the less reactive C-Cl bond at the 5-position under more forcing conditions, enabling the creation of complex, tri-substituted rsc.orgnih.govrsc.orgtriazolo[1,5-a]pyridines. nih.govnih.govescholarship.org
Novel Catalyst Development: While standard palladium catalysts can differentiate between iodine and chlorine, achieving perfect selectivity can be challenging. A significant future direction will be the design of specialized catalyst systems (ligands and metal precursors) that enhance this selectivity. cam.ac.uk This could involve catalysts that operate at lower temperatures for the C-I coupling, thereby preventing premature reaction at the C-Cl site.
Exploring Orthogonal Reactivity: Beyond cross-coupling, research can explore other transformations that are selective for either the iodo or chloro substituent. This could involve metal-halogen exchange reactions, which are typically more facile with iodides, or nucleophilic aromatic substitution reactions, where the reactivity is governed by the electronic nature of the pyridine (B92270) ring and the position of the halogen. Uncovering such orthogonal reaction conditions would provide a powerful toolkit for the stepwise elaboration of the molecular scaffold.
Advanced Computational Modeling for Rational Design and Reaction Prediction
Computational chemistry is set to become an indispensable tool for guiding the exploration of 5-Chloro-8-iodo- rsc.orgnih.govrsc.orgtriazolo[1,5-a]pyridine chemistry. grnjournal.usgrnjournal.us Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the molecule's electronic structure, reactivity, and potential for forming novel derivatives. rsc.orgjchemrev.comjchemrev.com
Key future applications of computational modeling include:
Predicting Site Selectivity: DFT calculations can be used to model the transition states of catalytic cycles for various cross-coupling reactions. rsc.org By comparing the activation energies for oxidative addition at the C-I versus the C-Cl bond, researchers can predict the degree of selectivity for a given catalyst system. nih.gov This in silico screening can significantly reduce the experimental effort required to find optimal reaction conditions.
Rational Design of Novel Derivatives: Computational tools can predict the electronic and photophysical properties of hypothetical derivatives. rsc.org For instance, by modeling the impact of different substituents at the 5- and 8-positions on the HOMO-LUMO gap, it is possible to rationally design new molecules with tailored properties for applications in materials science, such as for thermally activated delayed fluorescence (TADF) emitters. rsc.orgnih.govbohrium.com
Elucidating Reaction Mechanisms: When unexpected reactivity is observed, computational modeling can be used to explore various possible reaction pathways and identify the most energetically favorable mechanism. csmres.co.uk This understanding is crucial for optimizing reaction conditions and for generalizing the newfound reactivity to other substrates.
| Computational Method | Research Application | Predicted Outcome/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanism and selectivity studies. nih.gov | Activation energy barriers, transition state geometries, prediction of regioselectivity in cross-coupling. rsc.org |
| Time-Dependent DFT (TD-DFT) | Rational design of functional materials. jchemrev.com | Excited state energies, absorption/emission spectra, design of novel chromophores and emitters. rsc.org |
| Molecular Dynamics (MD) Simulation | Study of intermolecular interactions. | Binding modes with biological targets, solvent effects, conformational analysis. researchgate.net |
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
To fully realize the potential of the 5-Chloro-8-iodo- rsc.orgnih.govrsc.orgtriazolo[1,5-a]pyridine scaffold, its chemistry must be adapted for modern high-throughput workflows. Automated synthesis and experimentation platforms can dramatically accelerate the discovery of new reactions and the synthesis of compound libraries for screening. researchgate.netnih.govnih.gov
Future research in this domain should focus on:
High-Throughput Reaction Screening: The challenge of achieving perfect site-selectivity in the functionalization of this dihalogenated compound is an ideal problem for high-throughput experimentation (HTE). Automated platforms can be used to rapidly screen hundreds or thousands of reaction conditions, systematically varying catalysts, ligands, bases, and solvents to identify the optimal parameters for selective C-I and C-Cl functionalization. drugtargetreview.com
Automated Library Synthesis: Once reliable, selective functionalization protocols are established, they can be integrated into fully automated synthesis platforms. imperial.ac.ukresearchgate.net These robotic systems can perform multi-step reaction sequences to generate large libraries of derivatives based on the 5-Chloro-8-iodo- rsc.orgnih.govrsc.orgtriazolo[1,5-a]pyridine core. nih.gov Such libraries are invaluable for drug discovery and materials science programs.
Machine Learning-Guided Optimization: The large datasets generated from HTE can be used to train machine learning (ML) algorithms. beilstein-journals.orgnih.gov These models can identify complex relationships between reaction components and outcomes (e.g., yield, selectivity) and predict optimal conditions for new substrate combinations. researchgate.netnih.govchemrxiv.org An iterative loop where an ML model suggests experiments, an automated platform performs them, and the results are fed back to refine the model represents a powerful, data-driven future for chemical synthesis. nih.gov
Q & A
Q. What are the common synthetic routes for 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine and its intermediates?
Methodological Answer: The synthesis typically involves cyclocondensation or heterocyclization strategies. For example:
- Cyclocondensation : Reacting 2-(1,2,4-triazol-5-yl)acetonitriles with β-dicarbonyl compounds or α,β-unsaturated nitriles under reflux conditions (e.g., ethanol with piperidine as a catalyst) .
- Halogenation : Sequential introduction of chloro and iodo groups via electrophilic substitution or metal-catalyzed cross-coupling (e.g., using iodine monochloride or Pd-catalyzed Buchwald-Hartwig amination) .
- Intermediate purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) is recommended to isolate intermediates .
Q. Which spectroscopic techniques are most effective for confirming the structure of 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identifies substituent positions (e.g., chlorine at C5 and iodine at C8) via characteristic splitting patterns. For example, aromatic protons in triazolopyridines typically appear at δ 6.7–8.2 ppm .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
- Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ peak for C₆H₄ClIN₃) .
- X-ray Crystallography : Resolves planarity of the triazolopyridine core and halogen positions .
Q. What are the typical purification methods for triazolopyridine derivatives, and how does halogen substitution affect solubility?
Methodological Answer:
- Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane (polarity adjusted based on halogen electronegativity) .
- Recrystallization : Halogens (Cl, I) reduce solubility in non-polar solvents; ethanol/water mixtures are optimal .
- Halogen Effects : Chlorine increases polarity, improving aqueous solubility, while iodine may require DMF/DMSO for dissolution .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when synthesizing halogenated triazolopyridine derivatives?
Methodological Answer: Discrepancies may arise from:
- Tautomerism : Use variable-temperature NMR (VT-NMR) to observe dynamic equilibria .
- Impurities : Re-run elemental analysis (e.g., %C, %N) and compare with calculated values (e.g., ±0.3% tolerance) .
- Solvent Effects : Record spectra in deuterated DMSO or CDCl₃ to minimize solvent-induced shifts .
- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA) .
Q. What strategies optimize the regioselectivity of halogenation in triazolopyridine derivatives?
Methodological Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., -CN) at C6 to direct iodination to C8 .
- Catalyst Selection : Use CuI/K₂CO₃ for Ullmann-type coupling to install iodine selectively .
- Solvent Control : Polar aprotic solvents (DMF, DMSO) favor electrophilic substitution at electron-rich positions .
Q. How can computational chemistry aid in predicting the reactivity of 5-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine in cross-coupling reactions?
Methodological Answer:
- DFT Calculations :
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack .
- Calculate activation energies for Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .
Q. How to resolve contradictions between calculated and observed elemental analysis data in triazolopyridine derivatives?
Methodological Answer:
- Recheck Stoichiometry : Verify reactant ratios and reaction completion via TLC .
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities >0.5% .
- Alternative Techniques : Perform combustion analysis for precise %C/%H measurements .
Data Contradiction Analysis
Q. Why might IR spectra show unexpected carbonyl peaks in triazolopyridine derivatives?
Methodological Answer:
- Byproduct Formation : Check for oxidation of alcohol intermediates to ketones (e.g., 1680–1720 cm⁻¹ C=O stretch) .
- Tautomeric Forms : Keto-enol tautomerism in 5-oxo derivatives can produce dual carbonyl signals .
- Solution : Reflux with acetic anhydride to acetylate free -OH groups and simplify spectra .
Experimental Design Considerations
Q. What are the key considerations for designing multi-step syntheses of triazolopyridine derivatives with iodo and chloro substituents?
Methodological Answer:
- Order of Halogenation : Install chlorine first (via SNAr) due to its higher electronegativity, followed by iodine (via metal catalysis) .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during harsh halogenation conditions .
- Scale-Up : Optimize solvent volumes (e.g., 30 mL ethanol per 1 mmol substrate) to balance yield and cost .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
